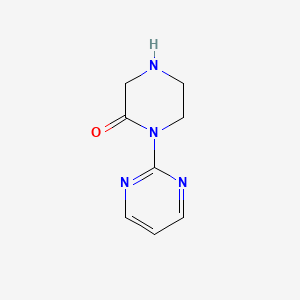

1-(Pyrimidin-2-yl)piperazin-2-one

Description

Properties

IUPAC Name |

1-pyrimidin-2-ylpiperazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O/c13-7-6-9-4-5-12(7)8-10-2-1-3-11-8/h1-3,9H,4-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCXAMWMCBMTBOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)CN1)C2=NC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40668082 | |

| Record name | 1-(Pyrimidin-2-yl)piperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40668082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59637-59-1 | |

| Record name | 1-(Pyrimidin-2-yl)piperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40668082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-(Pyrimidin-2-yl)piperazin-2-one typically involves the condensation of N-Boc-piperazine with 2-chloropyrimidine under alkaline conditions to form 1-(2-pyrimidine)-4-Boc-piperazine. This intermediate is then hydrolyzed under acidic conditions to yield 1-(Pyrimidin-2-yl)piperazin-2-one . The reaction process is relatively straightforward, producing fewer impurities and being cost-effective, making it suitable for industrial production.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperazine nitrogen atoms and pyrimidine chlorine substituents are key sites for nucleophilic substitution.

Example Reaction Pathway

text1-(Pyrimidin-2-yl)piperazin-2-one + 2-chloroacetamide → 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl derivatives

-

Conditions : Acetone solvent, potassium carbonate (10 mmol), room temperature .

-

Key Insight : The reaction forms carbodithioate derivatives, enhancing monoamine oxidase inhibitory activity .

| Reagent | Product | Yield (%) | Application |

|---|---|---|---|

| 2-chloroacetamide | 2-oxoethyl carbodithioates | 70–85 | MAO-A inhibitors |

| Propionic anhydride | Acylated piperazine derivatives | 60–75 | Anticancer agents |

Acylation Reactions

The secondary amine in the piperazine ring undergoes acylation under mild conditions.

Industrial-Scale Synthesis

-

Reagents : Propionic acid anhydride, triethylamine (base), dichloromethane .

-

Outcome : High-purity trans-N-alkylated products without chromatography .

Mechanism :

-

Deprotonation of the piperazine nitrogen by triethylamine.

-

Nucleophilic attack on the acylating agent.

Condensation Reactions

The pyrimidine ring participates in condensation with aromatic amines or heterocycles.

Synthesis of 1-(2-Pyrimidinyl)piperazine (1-PP)

textN-Boc-piperazine + 2-chloropyrimidine → 1-(2-pyrimidine)-4-Boc-piperazine → Hydrolysis → 1-PP hydrochloride

-

Conditions :

Key Data :

Electrophilic Aromatic Substitution

The pyrimidine ring undergoes electrophilic substitution at the 4- and 6-positions.

Reactivity Trends :

-

Directing Groups : Pyrimidine’s nitrogen atoms direct electrophiles to meta/para positions.

-

Example : Nitration or halogenation under acidic conditions.

Synthetic Application :

-

Functionalization enhances binding to biological targets (e.g., α₂-adrenergic and 5-HT₁A receptors) .

Hydrolysis and Salt Formation

The compound forms stable salts under acidic conditions.

Hydrochloride Salt Synthesis

Metabolic Reactions

1-(Pyrimidin-2-yl)piperazin-2-one is a metabolite of azapirones (e.g., buspirone) via hepatic enzymes .

Key Metabolic Pathways :

Reaction Optimization Insights

-

Solvent Choice : Water or acetone enhances yield in nucleophilic substitutions .

-

Catalysts : Potassium carbonate improves reaction efficiency in SN2 pathways .

Comparative Reactivity Table

Scientific Research Applications

Medicinal Chemistry Applications

-

Antidepressant Activity :

- Studies have shown that derivatives of 1-(Pyrimidin-2-yl)piperazin-2-one exhibit potential antidepressant effects through modulation of serotonin receptors. For instance, a case study highlighted the synthesis of various analogs which demonstrated enhanced affinity for serotonin receptor subtypes, suggesting their role in treating depression .

-

Antitumor Properties :

- Research indicates that this compound can inhibit the proliferation of certain cancer cell lines. A notable study reported that specific derivatives showed cytotoxic effects against human breast cancer cells, indicating its potential as a lead compound for anticancer drug development .

-

Antimicrobial Activity :

- The compound has also been evaluated for its antimicrobial properties. A recent investigation revealed that certain derivatives possess significant antibacterial activity against Gram-positive bacteria, making them candidates for developing new antibiotics .

Pharmacology

-

Mechanism of Action :

- The pharmacological effects of 1-(Pyrimidin-2-yl)piperazin-2-one are primarily mediated through its interaction with neurotransmitter systems, particularly serotonin and dopamine pathways. This interaction is crucial for its antidepressant and antipsychotic effects .

-

ADMET Properties :

- Absorption : The compound shows favorable absorption characteristics due to its balanced hydrophilicity.

- Distribution : It exhibits good tissue distribution owing to its ability to cross the blood-brain barrier.

- Metabolism : Metabolic studies indicate that it undergoes hepatic metabolism, which is essential for determining dosing regimens.

- Excretion : Primarily excreted via renal pathways, making it suitable for patients with liver impairments .

Materials Science Applications

-

Polymer Chemistry :

- 1-(Pyrimidin-2-yl)piperazin-2-one has been utilized in synthesizing novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has shown improvements in flexibility and durability .

-

Nanotechnology :

- The compound's ability to coordinate with metal ions has led to its use in developing nanomaterials. These materials exhibit unique electronic properties, making them suitable for applications in sensors and electronic devices .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Findings/Notes |

|---|---|---|

| Medicinal Chemistry | Antidepressant Activity | Enhances serotonin receptor affinity |

| Antitumor Properties | Cytotoxic effects on breast cancer cells | |

| Antimicrobial Activity | Significant activity against Gram-positive bacteria | |

| Pharmacology | Mechanism of Action | Interacts with serotonin and dopamine systems |

| ADMET Profile | Favorable absorption and distribution | |

| Materials Science | Polymer Chemistry | Improved thermal stability |

| Nanotechnology | Development of novel electronic materials |

Case Studies

-

Antidepressant Development :

- A series of experiments were conducted where various derivatives were synthesized and tested for their binding affinity to serotonin receptors. Results indicated a promising lead compound that could be further developed into an antidepressant drug.

-

Anticancer Research :

- In vitro studies on breast cancer cell lines revealed that certain modifications to the 1-(Pyrimidin-2-yl)piperazin-2-one structure significantly increased cytotoxicity, paving the way for future drug development targeting cancer therapies.

-

Nanomaterial Synthesis :

- Research demonstrated the successful integration of 1-(Pyrimidin-2-yl)piperazin-2-one into nanostructures that enhanced electronic properties, suggesting potential applications in sensor technology.

Mechanism of Action

The mechanism of action of 1-(Pyrimidin-2-yl)piperazin-2-one involves its interaction with specific molecular targets. As a metabolite of buspirone, it acts on serotonin1A receptors and alpha2-adrenergic receptors. This interaction modulates the levels of neurotransmitters such as dopamine, noradrenaline, and serotonin in the brain, contributing to its anxiolytic and antidepressant effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

Key structural analogs differ in substituents on the piperazinone ring or the absence of the ketone group. These modifications influence physicochemical properties critical to drug-likeness:

Table 1: Structural and Physicochemical Comparison

| Compound Name | Substituent | Molecular Weight | logP (Predicted) | Hydrogen Bond Acceptors | Topological Polar Surface Area (Ų) |

|---|---|---|---|---|---|

| 1-(Pyrimidin-2-yl)piperazin-2-one | Pyrimidinyl, ketone | 192.22 | ~1.5 | 4 | 58.9 |

| 1-(6-Aminopyridin-3-yl)piperazin-2-one | Aminopyridinyl, ketone | 192.22 | ~0.8 | 5 | 79.1 |

| 1-(2-Methylpropyl)piperazin-2-one | 2-Methylpropyl, ketone | 156.23 | ~1.2 | 2 | 32.7 |

| 2-(1-Piperazinyl)pyrimidine | Pyrimidinyl (no ketone) | 176.22 | ~1.0 | 4 | 45.5 |

Key Observations :

- Aminopyridinyl substitution (e.g., 1-(6-aminopyridin-3-yl)piperazin-2-one) introduces additional hydrogen bonding capacity, which may improve target interaction but alter pharmacokinetics .

Anxiolytic and Antidepressant Effects

1-(Pyrimidin-2-yl)piperazin-2-one’s metabolite, 1-PP, acts as a 5-HT1A receptor partial agonist. In a clinical study, 1-PP significantly reduced anxiety scores (Hamilton Rating Scale) and alcohol cravings in comorbid patients, outperforming placebo . In contrast, analogs like 1-(4-methylbenzyl)piperazin-2-one lack reported CNS activity, suggesting the pyrimidinyl group is critical for serotonergic targeting .

Antimicrobial Activity

Carbamic acid derivatives containing the 4-(pyrimidin-2-yl)piperazin-1-yl moiety (e.g., compounds 5a–5d) exhibit potent antimycobacterial activity (MIC = 2–8 µg/mL against M. tuberculosis H37Rv). The 3-alkoxy side chain and electron-rich aromatic systems enhance activity, likely through membrane disruption or enzyme inhibition .

Biological Activity

1-(Pyrimidin-2-yl)piperazin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

1-(Pyrimidin-2-yl)piperazin-2-one, with the CAS number 59637-59-1, is characterized by a piperazine ring substituted with a pyrimidine moiety. Its structure can be represented as follows:

Biological Activities

The biological activities of 1-(Pyrimidin-2-yl)piperazin-2-one include:

1. Anticancer Activity

- Several studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to inhibit the proliferation of various cancer cell lines, including those resistant to conventional chemotherapy agents. The compound's mechanism involves the modulation of key signaling pathways associated with cell growth and apoptosis .

2. Inhibition of P-glycoprotein (P-gp)

- Research indicates that 1-(Pyrimidin-2-yl)piperazin-2-one can inhibit P-gp, a protein that contributes to multidrug resistance in cancer therapy. By blocking this efflux pump, the compound enhances the intracellular accumulation of chemotherapeutic agents like doxorubicin, restoring their efficacy against resistant cancer cells .

3. Anti-inflammatory Properties

- The compound has also demonstrated anti-inflammatory effects, particularly through the inhibition of inflammatory caspases (e.g., caspase-1, -4, and -5). This activity suggests potential applications in treating autoimmune diseases and conditions characterized by excessive inflammation .

The mechanisms through which 1-(Pyrimidin-2-yl)piperazin-2-one exerts its biological effects are multifaceted:

1. Modulation of Enzyme Activity

- The compound acts as an inhibitor of specific enzymes involved in cancer progression and inflammation. For example, it inhibits sphingosine kinases (SphK1 and SphK2), which are implicated in the regulation of P-gp expression .

2. Interaction with Cellular Signaling Pathways

- By influencing signaling pathways related to apoptosis and cell cycle regulation, 1-(Pyrimidin-2-yl)piperazin-2-one promotes programmed cell death in cancer cells while reducing inflammatory responses in immune cells .

Table 1: Summary of Biological Activities and IC50 Values

| Activity | Target/Pathway | IC50 (µM) | Reference |

|---|---|---|---|

| Anticancer | Various cancer cell lines | Varies (0.5 - 10) | |

| P-glycoprotein Inhibition | Multidrug resistance | 0.25 | |

| Inhibition of SphK1/SphK2 | Inflammatory pathways | 3.1 - 25.2 |

Case Study: Efficacy Against Doxorubicin Resistance

A study demonstrated that treatment with 1-(Pyrimidin-2-yl)piperazin-2-one significantly increased the sensitivity of Lucena 1 leukemia cells to doxorubicin. The compound effectively reversed P-gp-mediated drug efflux, leading to enhanced cytotoxicity at nanomolar concentrations .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(Pyrimidin-2-yl)piperazin-2-one, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : A common approach involves reacting 1-(pyrimidin-2-yl)piperazine with hydrochloric acid under controlled conditions (e.g., stirring at room temperature followed by warming to 313 K), yielding a crystalline product . Optimization can include adjusting stoichiometry, solvent choice (e.g., polar aprotic solvents), and temperature gradients to enhance crystallinity and purity. Monitoring via TLC or HPLC is advised to track intermediate formation.

- Key Data : The compound's molecular formula is C₇H₈N₂O (MW: 136.15), with CAS 54643-09-3 .

Q. What safety precautions should be observed when handling 1-(Pyrimidin-2-yl)piperazin-2-one in laboratory settings?

- Methodological Answer : Despite conflicting hazard classifications (some SDS report "no known hazards" , while others warn of skin/eye irritation ), standard precautions include:

- Using nitrile gloves, lab coats, and safety goggles.

- Working in a fume hood to avoid inhalation of dust.

- Storing in airtight containers under inert atmospheres (e.g., argon) to prevent degradation .

- Contradiction Analysis : Discrepancies in SDS may arise from varying purity grades or incomplete toxicological data. Researchers should conduct in-house risk assessments and consult updated regulatory guidelines.

Q. How can the purity and structural integrity of this compound be verified using spectroscopic methods?

- Methodological Answer :

- NMR : Compare ¹H/¹³C NMR peaks to reference data (e.g., pyrimidine protons at δ 8.5–9.0 ppm; ketone carbonyl at ~200 ppm in ¹³C NMR) .

- Mass Spectrometry : Confirm molecular ion ([M+H]⁺ at m/z 137.1) and fragmentation patterns.

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98% recommended for pharmacological studies) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.